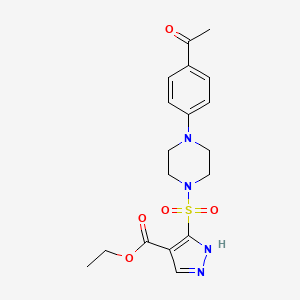

ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Description

This compound belongs to a class of sulfonamide-linked pyrazole derivatives with a piperazine-aryl substitution motif. The structure features:

- A pyrazole-4-carboxylate core functionalized with a sulfonyl group at position 3.

- A piperazine ring substituted at the 4-position with a 4-acetylphenyl group.

- An ethyl ester at the pyrazole’s carboxylate position, enhancing lipophilicity and bioavailability.

The sulfonamide bridge between the pyrazole and piperazine moieties is a common structural feature in bioactive molecules, particularly in kinase inhibitors or GPCR-targeting agents .

Properties

IUPAC Name |

ethyl 5-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-3-27-18(24)16-12-19-20-17(16)28(25,26)22-10-8-21(9-11-22)15-6-4-14(5-7-15)13(2)23/h4-7,12H,3,8-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCQFMGPNHUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, the pyrazole core is synthesized using ethyl 3,4-diketocarboxylate derivatives. A regioselective approach is critical to ensure proper substitution at the 4- and 5-positions of the pyrazole ring.

In one method, ethyl 2,4-dioxovalerate reacts with hydrazine hydrate in ethanol under reflux to yield ethyl 1H-pyrazole-4-carboxylate. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in ice-water, achieving yields of 72–85%. Alternative routes employ microwave-assisted cyclization to reduce reaction times from hours to minutes.

Key Reaction Conditions

- Solvent: Ethanol or methanol

- Temperature: 80–100°C (reflux)

- Catalyst: None required

- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Introduction of the Sulfonyl Group

Sulfonation at the pyrazole 5-position is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic substitution, where the pyrazole’s electron-rich aromatic system reacts with the sulfonating agent.

A representative procedure involves dissolving ethyl 1H-pyrazole-4-carboxylate in dichloromethane (DCM) and adding chlorosulfonic acid dropwise at 0–5°C. After stirring for 4–6 hours, the intermediate sulfonyl chloride is quenched with ice-water and extracted into DCM. The crude product is then reacted with 4-(4-acetylphenyl)piperazine.

Optimized Parameters

- Molar Ratio: 1:1.2 (pyrazole:sulfonating agent)

- Temperature: 0–5°C (to minimize side reactions)

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Coupling of the Piperazine Moiety

The piperazine derivative is introduced via nucleophilic substitution. The sulfonyl chloride intermediate reacts with 4-(4-acetylphenyl)piperazine in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

In a patented method, 4-(4-acetylphenyl)piperazine is dissolved in tetrahydrofuran (THF), and the sulfonyl chloride is added slowly at room temperature. The mixture is stirred for 12–16 hours, followed by quenching with aqueous sodium bicarbonate. The organic layer is washed, dried over sodium sulfate, and concentrated to yield the sulfonated product.

Critical Considerations

- Base: Triethylamine (2.5 equiv) for efficient HCl scavenging

- Solvent: THF or DCM

- Yield: 65–78% after recrystallization from ethanol.

Esterification and Final Modifications

The ethyl ester group is typically introduced early in the synthesis (e.g., during pyrazole formation). However, post-synthetic esterification may be required if functional group incompatibilities arise. For example, ethyl chloroformate can react with the carboxylic acid intermediate in the presence of DMAP (4-dimethylaminopyridine).

Alternative Pathway

- Hydrolysis of the ethyl ester to the carboxylic acid using NaOH in ethanol/water.

- Re-esterification with ethanol and H₂SO₄ as a catalyst.

Purification and Analytical Characterization

Final purification employs recrystallization or column chromatography. Analytical data from literature sources confirm the structure:

Spectroscopic Data

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O), 1250 cm⁻¹ (C-N piperazine).

- ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, -CH₂CH₃), 2.45 (s, 3H, acetyl), 3.15–3.45 (m, 8H, piperazine), 7.65 (d, 2H, aromatic), 8.10 (s, 1H, pyrazole).

- MS (ESI): m/z 406.5 [M+H]⁺.

Crystallography

Single-crystal X-ray analysis reveals coplanarity between the pyrazole and sulfonyl groups, stabilizing the molecule via intramolecular hydrogen bonding.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale synthesis avoids pyridine-based solvents due to toxicity. Alternative solvents like THF or ethyl acetate are preferred. Process optimization focuses on:

- Temperature Control: Gradual cooling during crystallization to enhance purity.

- Catalyst Recycling: Recovery of triethylamine via distillation.

- Waste Minimization: Aqueous washes to remove unreacted sulfonic acids.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation:

Piperazine Degradation:

Ester Hydrolysis:

- Neutral workup conditions (pH 6–7) preserve the ethyl ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as a biochemical probe for studying enzyme functions and protein interactions.

Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-((4-(4-acetylphenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural differences:

Key Differences and Implications

Piperazine Substitution :

- The 4-acetylphenyl group in the target compound provides a polar, hydrogen-bond-accepting moiety, contrasting with the 4-chlorophenyl (electron-withdrawing, lipophilic) in and 4-trifluoromethylphenyl (strongly electron-withdrawing) in . These substitutions modulate receptor affinity and metabolic pathways.

- The acetyl group may enhance solubility compared to halogenated analogues, reducing toxicity risks .

Sulfonamide vs. Sulfamoyl Linkage :

- The target compound’s sulfonamide bridge (SO₂-N-piperazine) differs from the sulfamoyl group (SO₂-NH-aryl) in . Sulfonamides generally exhibit better pharmacokinetic profiles due to reduced hydrolysis susceptibility .

Pyrazole Functionalization: The ethyl ester at position 4 is conserved across analogues, suggesting its role in membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.